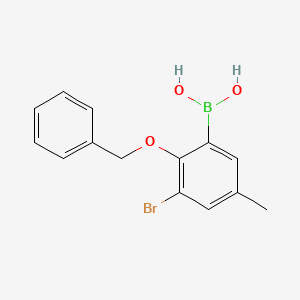

2-苄氧基-3-溴-5-甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenylboronic acids are a class of boron-containing organic compounds that have garnered significant attention due to their versatility in organic synthesis and medicinal chemistry. The compound of interest, 2-Benzyloxy-3-bromo-5-methylphenylboronic acid, is not directly discussed in the provided papers, but insights can be drawn from related research on phenylboronic acids and their derivatives.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of benzo[c]chromenes through a tandem reaction with 2-hydroxyphenylboronic acid . Similarly, the synthesis of benzosiloles from 2-silylphenylboronic acids using a rhodium catalyst indicates the potential for metal-catalyzed transformations in creating complex boronic acid derivatives . The halodeboronation of aryl boronic acids to form aryl halides, as shown in the synthesis of 2-bromo-3-fluorobenzonitrile, is another relevant reaction that could be applicable to the synthesis of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid .

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives can exhibit diverse solid-state conformations, as seen in the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles . The presence of substituents on the phenyl ring can influence the molecular geometry and the stability of these tautomers. The structural analysis of benzosiloxaboroles, which are silicon analogues of benzoxaboroles, reveals the impact of substituents on the Lewis acidity and diol affinity of these compounds .

Chemical Reactions Analysis

Phenylboronic acids are known for their ability to participate in various chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes the dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . The reactivity of 2-formylphenylboronic acid with secondary amines leads to the formation of benzoxaboroles or boroxins, depending on the amine's structure . These examples highlight the reactivity of phenylboronic acids in forming new C-N and C-O bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure and substituents. The introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, reactivity, and interaction with other molecules. For example, the increased Lewis acidity of benzosiloxaboroles compared to benzoxaboroles is attributed to the B-O-Si linkage and can be further enhanced by substituents like fluorine or phenyl groups . The solubility, boiling point, and melting point of these compounds can also vary significantly based on their structural features.

科学研究应用

合成复杂分子

2-苄氧基-3-溴-5-甲基苯硼酸参与了像5-芳基-3-羟基-4H-吡喃-4-酮这样的复杂分子的合成,这些分子是通过钯催化的偶联反应合成的。这种化合物在这些反应中被用作前体,展示了它在合成特定化学结构中的实用性 (Takao, Endo, & Horie, 1993)。

有机化学中的应用

在有机化学中,这种化合物用于合成邻位官能化芳基硼酸和各种苄氧基硼酸。这些化合物对于创造具有特定特性和功能的复杂有机分子至关重要 (Da̧browski, Kurach, Luliński, & Serwatowski, 2007)。

在癌症研究中的潜力

有研究表明,使用苯硼酸合成的苄氧基硼酸衍生物在实验肿瘤学中具有潜力。这些化合物在癌细胞系中显示出作为抗增殖和促凋亡剂的有希望的结果,突显了它们在癌症治疗研究中的潜在用途 (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018)。

在核苷酸合成中的作用

这种化合物在核苷类似物的合成中发挥着重要作用,这对医学研究至关重要,特别是在RNA和DNA的研究中。该化合物用于钯催化的直接芳基化过程,这对于这些核苷类似物的合成至关重要 (Liang, Gloudeman, & Wnuk, 2014)。

药用化合物的开发

该化合物还用于开发噻吩分子,这些分子已被研究用于其潜在的药用应用。这些研究关注它们的溶血、生物膜抑制和抗凝血活性等活性,进一步表明了该化合物在药物化学中的重要性 (Ikram, Rasool, Ahmad, Chotana, Musharraf, Zubair, Rana, Zia-ul-Haq, & Jaafar, 2015)。

属性

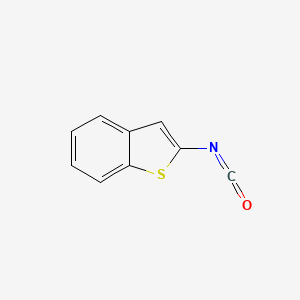

IUPAC Name |

(3-bromo-5-methyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BBrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTKJZVSGFSMJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584543 |

Source

|

| Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-3-bromo-5-methylphenylboronic acid | |

CAS RN |

870777-20-1 |

Source

|

| Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。